Cas no 1336723-04-6 ((3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL)
![(3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL structure](https://www.kuujia.com/scimg/cas/1336723-04-6x500.png)
(3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Chemical and Physical Properties
Names and Identifiers
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- (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
- Benzenepropanol, γ-amino-2-chloro-4-(trifluoromethyl)-, (γS)-
- 1336723-04-6
-
- MDL: MFCD20456430
- Inchi: 1S/C10H11ClF3NO/c11-8-5-6(10(12,13)14)1-2-7(8)9(15)3-4-16/h1-2,5,9,16H,3-4,15H2/t9-/m0/s1
- InChI Key: KJLWQEVHKSRSFF-VIFPVBQESA-N
- SMILES: ClC1C=C(C(F)(F)F)C=CC=1[C@H](CCO)N
Computed Properties
- Exact Mass: 253.0481262g/mol
- Monoisotopic Mass: 253.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.362±0.06 g/cm3(Predicted)
- Boiling Point: 329.1±37.0 °C(Predicted)
- pka: 14.82±0.10(Predicted)
(3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D557886-1g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 1g |
$760 | 2024-05-25 | |
eNovation Chemicals LLC | D557886-5g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 5g |
$3335 | 2025-02-21 | |
eNovation Chemicals LLC | D557886-5g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 5g |
$3335 | 2024-05-25 | |
eNovation Chemicals LLC | D557886-1g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 1g |
$760 | 2025-02-21 | |
eNovation Chemicals LLC | D557886-5g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 5g |
$3335 | 2025-03-01 | |
eNovation Chemicals LLC | D557886-1g |
(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol |
1336723-04-6 | 96% | 1g |
$760 | 2025-03-01 |
(3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL Related Literature
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
Comprehensive Overview of (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL (CAS No. 1336723-04-6)
The compound (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL (CAS No. 1336723-04-6) is a chiral amino alcohol derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structure, featuring a trifluoromethyl group and a chloro substituent on the phenyl ring, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers and industries are increasingly interested in this compound due to its role in developing targeted therapies and precision agriculture solutions.
In recent years, the demand for chiral building blocks like (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL has surged, driven by advancements in asymmetric synthesis and green chemistry. This compound’s stereospecificity ensures high enantiomeric purity, a critical factor in drug development where enantioselectivity impacts efficacy and safety. Its CAS No. 1336723-04-6 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and crop protection research.
The trifluoromethyl group in (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL enhances lipophilicity and metabolic stability, traits highly sought after in drug discovery. This aligns with the growing focus on small-molecule therapeutics for diseases like cancer and neurodegenerative disorders. Meanwhile, the chloro substituent contributes to its utility in designing agrochemicals, particularly herbicides and fungicides, addressing global challenges such as food security and sustainable farming.
Synthetic routes to produce (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL often involve catalytic asymmetric hydrogenation or enzymatic resolution, methods that minimize waste and align with green chemistry principles. These processes are optimized for scalability, catering to the pharmaceutical industry’s need for cost-effective and eco-friendly production. The compound’s CAS No. 1336723-04-6 is a key identifier in patents and journals, underscoring its commercial and scientific importance.
From a regulatory perspective, (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL is not classified as hazardous, making it a safer choice for laboratory and industrial use. Its applications span high-throughput screening libraries and custom synthesis projects, where researchers leverage its modular structure to explore novel structure-activity relationships (SAR). This versatility positions it as a staple in R&D pipelines worldwide.
In conclusion, (3S)-3-AMINO-3-[2-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL (CAS No. 1336723-04-6) exemplifies the intersection of innovation and practical utility in modern chemistry. Its role in advancing life sciences and agricultural technology ensures sustained interest, while its synthetic accessibility supports broader adoption. As industries prioritize sustainability and efficiency, this compound will remain a focal point for future breakthroughs.
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